1-propylpyrimidine-2,4(1H,3H)-dione
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine diones involves various chemical reactions, including condensation and reduction processes. For example, a study by Guo et al. (2022) described the synthesis of a structurally similar compound, 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione, demonstrating the use of spectroscopic techniques and single-crystal X-ray diffraction for characterization (Guo et al., 2022).
Molecular Structure Analysis
The molecular structure of pyrimidine diones can be elucidated using various spectroscopic techniques and crystallography. The crystal structure of 1-propyl-8-(4-sulfophenyl)-7H-imidazo[4,5-d]pyrimidin-2,6(1H,3H)-dione dihydrate provides insights into the hydrogen-bonded dimers and the regioselective alkylation processes involved in its synthesis (Kirfel et al., 1997).
Chemical Reactions and Properties
Pyrimidine diones undergo various chemical reactions, including condensation with amidines and guanidine, leading to the formation of pyrimidines or dihydroquinazolinones. These reactions are typically performed in refluxing ethanol and can yield different products depending on the reactants and conditions (Mosti et al., 1983).
Physical Properties Analysis
The physical properties of pyrimidine diones, such as solubility, melting point, and crystal structure, can be determined through experimental studies. The crystal structure of similar compounds, like 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione, reveals information about the compound's stability, packing, and intermolecular interactions (Guo et al., 2022).
Scientific Research Applications
Chemical Synthesis and Structural Analysis
1-Propylpyrimidine-2,4(1H,3H)-dione has been studied in the context of chemical synthesis and structural analysis. Kirfel, Schwabenländer, and Müller (1997) researched the crystal structure of a related compound, 1-propyl-8-(4-sulfophenyl)-7H-imidazo[4,5-d]pyrimidin-2,6(1H,3H)-dione dihydrate. This study provided insights into the molecular structure and possible disorder in the moiety of the compound (Kirfel, Schwabenländer, & Müller, 1997).
Synthesis in Aqueous Media
Research by Shi, Shi, and Rong (2010) demonstrated the synthesis of 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione and related derivatives through three-component reactions in aqueous media, showcasing the compound's versatility in chemical synthesis (Shi, Shi, & Rong, 2010).
Pharmaceutical Chemistry
In pharmaceutical chemistry, Naphthoand benzopyranopyrimidines, including compounds similar to 1-propylpyrimidine-2,4(1H,3H)-dione, have shown potential. Osyanin, Osipov, Pavlov, and Klimochkin (2014) reported on compounds with antibacterial, fungicidal activity, and potential as antagonists of the neuropeptide S receptor (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Heterocyclic Transformations
The transformation of related compounds into different heterocyclic structures is another area of interest. Singh, Aggarwal, and Kumar (1992) explored the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into 6-substituted 5-acetyluracils, demonstrating the compound's applicability in creating diverse heterocyclic structures (Singh, Aggarwal, & Kumar, 1992).
Antimicrobial Study
In an antimicrobial study, Sarvesh and Nizamuddin (2008) synthesized novel 1‐Aryl‐2‐oxo‐indano[3,2‐d]pyrido/pyrimido[1,2‐b]pyrimidines using a component of Michael addition with 2‐aminopyridine/2‐aminopyrimidine. The study highlights the potential use of derivatives of 1-propylpyrimidine-2,4(1H,3H)-dione in developing antimicrobial agents (Sarvesh & Nizamuddin, 2008).
Optical and Nonlinear Optical Applications
A study by Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, and Kumar (2020) discussed the synthesis of pyrimidine-based bis-uracil derivatives, which were evaluated for their potential in optical and nonlinear optical (NLO) applications. This research demonstrates the relevance of compounds like 1-propylpyrimidine-2,4(1H,3H)-dione in the field of material science, particularly in the development of NLO devices (Mohan et al., 2020).
properties
IUPAC Name |
1-propylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-4-9-5-3-6(10)8-7(9)11/h3,5H,2,4H2,1H3,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLXMSGVTVOEGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290709 | |
Record name | 1-propylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-propylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
24466-52-2 | |
Record name | NSC70462 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-propylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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